2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Biological Activity
2-(2,5-Dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898442-53-0) is a purine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C22H21N5O5 with a molecular weight of 435.4 g/mol. The structure features a purine core which is significant for its interactions within biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:
- Mechanism : The compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
- Case Study : A study demonstrated that derivatives of purine compounds showed significant cytotoxicity against human cancer cell lines, suggesting that this compound could similarly affect cancer cells through related pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of purine derivatives has been explored extensively:
- Study Findings : In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX (cyclooxygenase), which are crucial in inflammatory processes. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of related purine derivatives have been noted:
- Mechanism : These compounds disrupt bacterial DNA synthesis and function, leading to bactericidal effects.
- Research Evidence : Various studies have reported the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:
- Absorption : The compound is expected to have moderate oral bioavailability due to its lipophilic nature.
- Metabolism : Preliminary data suggest that it may be metabolized by liver enzymes, leading to active metabolites that contribute to its biological effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known purine derivatives:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
Compound A | Moderate | High | Low |
Compound B | High | Moderate | Moderate |
2-(2,5-Dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo | High | High | Moderate |
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-4-32-13-7-5-12(6-8-13)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-11-14(30-2)9-10-16(15)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVVSKPTCRLKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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